molecular formula C17H21FN2O3S2 B2967655 3-fluoro-4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 954669-76-2

3-fluoro-4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2967655
CAS RN: 954669-76-2
M. Wt: 384.48
InChI Key: KZLGDYQIGOSJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN2O3S2 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

Benzenesulfonamides are synthesized for various applications, including their potential as carbonic anhydrase inhibitors and for their cytotoxic activities against tumor cells. A study outlined the synthesis of new benzenesulfonamide derivatives and evaluated their tumor-specificity and inhibitory effects on human carbonic anhydrase isoforms, highlighting their significance in anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy Applications

Another field of application is photodynamic therapy (PDT) for cancer treatment. Zinc phthalocyanine derivatives substituted with benzenesulfonamide have been synthesized and characterized for their photophysical and photochemical properties, demonstrating potential as Type II photosensitizers in PDT (Pişkin et al., 2020).

Inhibitory Properties and Pharmacological Potential

Some benzenesulfonamide derivatives are investigated for their pharmacological properties, such as inhibiting cyclooxygenase-2 (COX-2) for anti-inflammatory applications. Research in this area aims at developing new therapeutic agents with enhanced efficacy and selectivity (Pal et al., 2003).

Molecular Structure Analysis

Understanding the molecular structure of benzenesulfonamide derivatives also plays a critical role in the development of new compounds with desired properties. Studies involving crystal structure analysis help in comprehending the molecular interactions and architecture, which are crucial for designing effective molecules (Rodrigues et al., 2015).

properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3S2/c1-23-17-5-4-14(10-15(17)18)25(21,22)19-11-16(13-6-9-24-12-13)20-7-2-3-8-20/h4-6,9-10,12,16,19H,2-3,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLGDYQIGOSJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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